

# Govorestat Clinical Trials: A Comparative Guide for Researchers

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An in-depth analysis of the clinical development of **Govorestat** for Classic Galactosemia and Sorbitol Dehydrogenase (SORD) Deficiency, offering a comparative overview of trial design, primary outcomes, and the current therapeutic landscape.

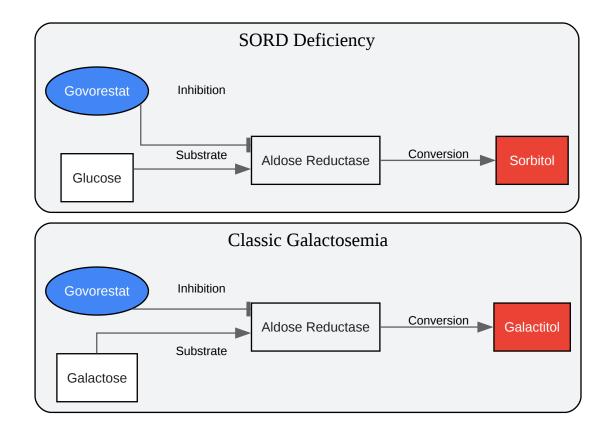
### Introduction

Govorestat (AT-007) is an investigational, orally administered, central nervous system (CNS) penetrant aldose reductase inhibitor (ARI) developed by Applied Therapeutics.[1] Aldose reductase is an enzyme that, in certain metabolic disorders, converts sugars into their respective sugar alcohols (polyols). The accumulation of these polyols is believed to be a key driver of pathology in conditions such as Classic Galactosemia and Sorbitol Dehydrogenase (SORD) deficiency. This guide provides a detailed comparison of the clinical trial design and outcomes for Govorestat in these two rare diseases, alongside an overview of the current standard of care and other investigational approaches.

## **Mechanism of Action**

In Classic Galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of galactose.[2] Aldose reductase converts this excess galactose into galactitol, a toxic metabolite implicated in the long-term complications of the disease.[3] Similarly, in SORD deficiency, a lack of the SORD enzyme results in the accumulation of sorbitol, which is toxic to neurons. **Govorestat** is designed to inhibit aldose reductase, thereby preventing the formation of galactitol in Galactosemia and sorbitol in SORD deficiency.





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Figure 1: Govorestat's Mechanism of Action.

# Govorestat for Classic Galactosemia: The ACTION-Galactosemia Kids Trial

The pivotal trial for **Govorestat** in Classic Galactosemia was the Phase 3 ACTION-Galactosemia Kids study.[1] Despite demonstrating some clinical benefits, the trial did not meet its primary endpoint, and the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter for the New Drug Application (NDA).[4]

# **Experimental Protocol**

The ACTION-Galactosemia Kids study (NCT04902781) was a randomized, double-blind, placebo-controlled trial that enrolled 47 children aged 2-17 years with a diagnosis of Classic Galactosemia.[1][5] Participants were randomized in a 2:1 ratio to receive either **Govorestat** or a placebo.[5]



#### **Inclusion Criteria:**

- Diagnosis of Classic Galactosemia confirmed by GALT enzyme activity <1% of normal or by genetic testing.[6]
- Age 2 to 17 years.[1]

#### **Exclusion Criteria:**

 Specific exclusion criteria for this trial are not extensively detailed in the publicly available information.

## **Primary and Secondary Outcomes**

The primary endpoint was a composite "Global Statistical Test" comprising four assessments: [1][3]

- OWLS-2 Oral Expression (OE): Measures spoken language skills.
- OWLS-2 Listening Comprehension (LC): Assesses understanding of spoken language.
- BASC-3 Behavior Symptoms Index (BSI): Evaluates behavioral problems.
- BASC-3 Activities of Daily Living (ADL): Assesses skills for independent living.

Secondary endpoints included assessments of adaptive skills and tremor.[1]

## **Data Presentation**



| Outcome<br>Measure                                       | Govorestat                          | Placebo | p-value | Citation |
|--|-------------------------------------|---------|---------|----------|
| Primary<br>Endpoint: Global<br>Statistical Test          | Systematic improvement over time    | 0.1030  | [1]     |          |
| Pre-specified Sensitivity Analysis (including cognition) | Systematic improvement over time    | 0.0698  | [1]     |          |
| Post-hoc Analysis (excluding speech & language)          | Statistically significant benefit   | 0.0205  | [3]     | _        |
| Secondary<br>Endpoints                                   |                                     |         |         | _        |
| Tremor (Archimedes Spiral Drawing Test at 18 months)     | Statistically significant benefit   | 0.0428  | [3]     |          |
| Adaptive Skills (BASC-3 Adaptive Skills Index)           | Statistically significant benefit   | 0.0265  | [3]     | _        |
| Plasma<br>Galactitol<br>Reduction                        | Statistically significant reduction | <0.001  | [4]     |          |

Table 1: Summary of Key Outcomes from the ACTION-Galactosemia Kids Trial



# **Govorestat for SORD Deficiency: The INSPIRE Trial**

The INSPIRE trial is a Phase 3 study evaluating the efficacy and safety of **Govorestat** in patients with SORD deficiency, a rare, progressive, hereditary neuropathy. Interim results have shown promising outcomes.

# **Experimental Protocol**

The INSPIRE trial (NCT05397665) is a randomized, double-blind, placebo-controlled study enrolling approximately 56 patients aged 16-55 with a confirmed diagnosis of SORD deficiency. [7] Patients are randomized to receive either **Govorestat** or placebo.[8]

#### **Inclusion Criteria:**

- Clinical diagnosis of Charcot-Marie-Tooth Type 2 (CMT2) or distal Hereditary Motor Neuropathy (dHMN) due to SORD Deficiency confirmed by medical record or written communication by a healthcare professional.[7]
- Elevated blood sorbitol level (>10,000 ng/mL).[9]
- SORD gene analysis report indicating at least one pathogenic mutation.
- Age 16 to 55 years.

#### **Exclusion Criteria:**

- 10-meter walk/run test (10MWRT) classified as very severe disease (>15 seconds to complete or unable to complete without assistance).[7]
- Non-ambulatory disability.[9]
- Impaired renal function (eGFR < 90 mL/min/1.73 m2).[9]</li>

## **Primary and Secondary Outcomes**

The primary endpoints at the 12-month interim analysis were:

 Correlation of sorbitol levels with the Charcot-Marie-Tooth Functional Outcome Measure (CMT-FOM) composite score. The CMT-FOM includes the 10-meter walk-run test, 4-stair



climb, sit-to-stand test, 6-minute walk test, and dorsiflexion.

· Reduction in blood sorbitol levels.

A key secondary endpoint was the CMT Health Index (CMT-HI), a patient-reported outcome measure of disease severity and well-being.

## **Data Presentation**

| Outcome Measure                                      | Result                                | p-value | Citation |
|--|---------------------------------------|---------|----------|
| Primary Endpoints<br>(12-month interim<br>analysis)  |                                       |         |          |
| Correlation of sorbitol with CMT-FOM                 | Statistically significant             | 0.05    |          |
| Reduction in blood sorbitol vs. placebo              | Statistically significant             | <0.001  |          |
| Secondary Endpoint<br>(12-month interim<br>analysis) |                                       |         |          |
| CMT Health Index<br>(CMT-HI)                         | Statistically significant improvement | 0.01    |          |
| Primary Endpoint (Full 12-month analysis)            |                                       |         |          |
| 10-meter walk-run test<br>(10MWRT)                   | Not statistically significant         | 0.457   |          |

Table 2: Summary of Key Outcomes from the INSPIRE Trial (Interim and 12-Month Data)

# Comparison with Alternatives Classic Galactosemia

Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict dietary restriction of galactose, which is primarily found in dairy products.[2][10] While this diet



is life-saving in the neonatal period, it does not prevent the long-term complications of the disease, including cognitive and motor impairments, and primary ovarian insufficiency in females.[10]

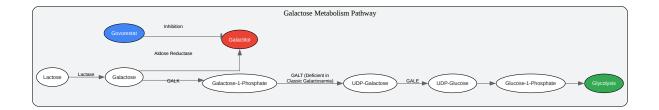
Other Investigational Therapies:

- Gene Therapy: Aims to replace the defective GALT gene. Preclinical studies have shown some promise.
- Chaperone Therapy: Focuses on stabilizing misfolded GALT protein to restore some enzyme activity.

# **SORD Deficiency**

Standard of Care: There are currently no approved pharmacological treatments for SORD deficiency. Management is focused on supportive care, including physical therapy, occupational therapy, and orthopedic devices to manage symptoms such as muscle weakness and foot deformities.

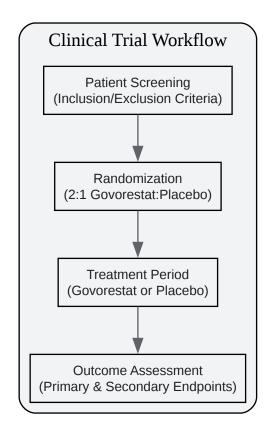
# **Visualizations**



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Figure 2: Galactose Metabolism and Govorestat's Target.





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Figure 3: Generalized Clinical Trial Workflow.

## Conclusion

Govorestat represents a targeted therapeutic approach for rare metabolic diseases driven by the accumulation of toxic polyols. While the ACTION-Galactosemia Kids trial did not meet its primary endpoint, leading to a setback in its development for Classic Galactosemia, the ongoing INSPIRE trial has shown promising interim results for SORD deficiency. For researchers and drug development professionals, the journey of Govorestat highlights the complexities of clinical trials in rare diseases, the importance of robust endpoint selection, and the potential of targeting key enzymatic pathways in metabolic disorders. Further data from the INSPIRE trial will be crucial in determining the future of Govorestat as a potential first-in-class treatment for SORD deficiency.



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